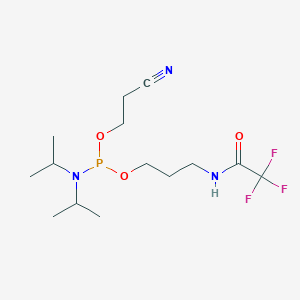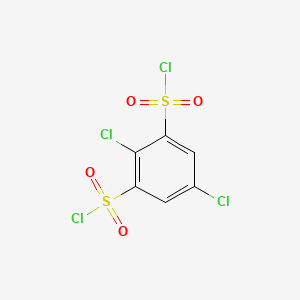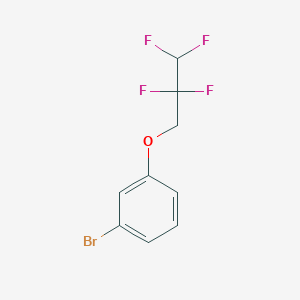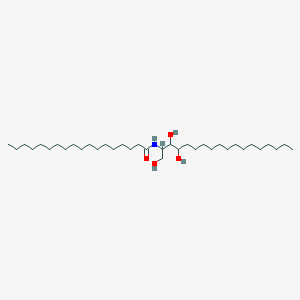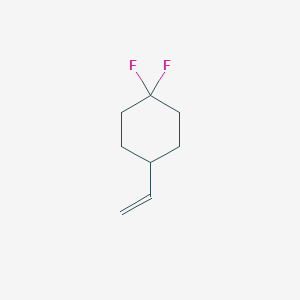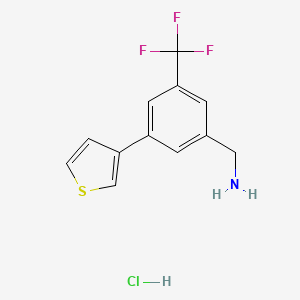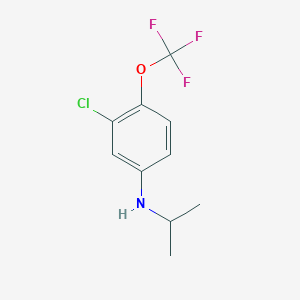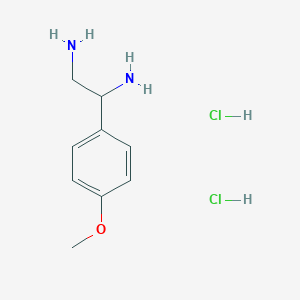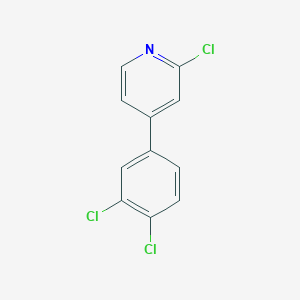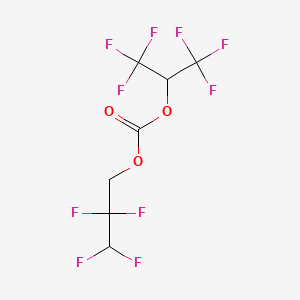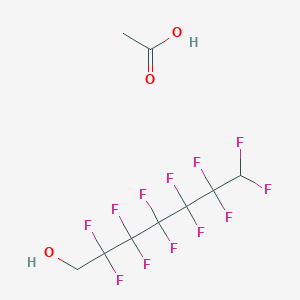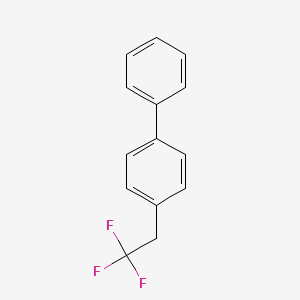
4-(2,2,2-Trifluoroethyl)biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2,2-Trifluoroethyl)biphenyl is an organic compound with the molecular formula C14H11F3. It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by a 2,2,2-trifluoroethyl group. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence its reactivity and applications in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethyl)biphenyl typically involves the reaction of biphenyl with a trifluoroethylating agent. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with 2,2,2-trifluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
For industrial production, the process is scaled up by optimizing the reaction conditions to achieve higher yields and purity. This involves controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2,2-Trifluoroethyl)biphenyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst, nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated biphenyls, nitro biphenyls.
Applications De Recherche Scientifique
4-(2,2,2-Trifluoroethyl)biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique reactivity due to the trifluoroethyl group makes it valuable in developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The trifluoroethyl group can enhance the bioavailability and metabolic stability of the compound.
Medicine: Explored as a potential pharmaceutical intermediate. The trifluoroethyl group can improve the pharmacokinetic properties of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials. .
Mécanisme D'action
The mechanism of action of 4-(2,2,2-Trifluoroethyl)biphenyl is largely dependent on its interaction with specific molecular targets. The trifluoroethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating its biological activity. The exact pathways involved can vary based on the specific application, but generally, the compound can interact with cellular proteins, affecting their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,2,2-Trifluoroethyl)phenol
- 4-(2,2,2-Trifluoroethyl)aniline
- 4-(2,2,2-Trifluoroethyl)benzoic acid
Uniqueness
Compared to similar compounds, 4-(2,2,2-Trifluoroethyl)biphenyl is unique due to its biphenyl core structure, which provides additional stability and rigidity. The presence of the trifluoroethyl group further enhances its chemical properties, making it more reactive and versatile in various applications. This combination of structural features and functional groups makes it a valuable compound in both research and industrial contexts .
Propriétés
Formule moléculaire |
C14H11F3 |
|---|---|
Poids moléculaire |
236.23 g/mol |
Nom IUPAC |
1-phenyl-4-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C14H11F3/c15-14(16,17)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 |
Clé InChI |
PXSKQADLXIFXQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


